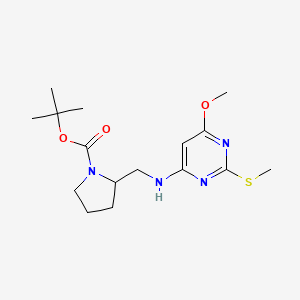

tert-Butyl 2-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate (CAS: 1353947-15-5) is a pyrimidine derivative featuring a tert-butyl carbamate-protected pyrrolidine ring and a substituted pyrimidine core. The pyrimidine ring is functionalized with a methoxy group at position 6, a methylthio group at position 2, and an aminomethyl linker at position 4 connecting to the pyrrolidine moiety .

The synthesis likely involves nucleophilic substitution and oxidation steps, as evidenced by analogous procedures in the literature. For example, methylthio groups in related compounds are oxidized to sulfonyl or sulfinyl intermediates using mCPBA, enabling subsequent displacement with amines or other nucleophiles .

Properties

IUPAC Name |

tert-butyl 2-[[(6-methoxy-2-methylsulfanylpyrimidin-4-yl)amino]methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3S/c1-16(2,3)23-15(21)20-8-6-7-11(20)10-17-12-9-13(22-4)19-14(18-12)24-5/h9,11H,6-8,10H2,1-5H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDRGSXAKFQXSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CNC2=CC(=NC(=N2)SC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 2-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate, identified by its CAS number 1353947-15-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C16H26N4O3S

- Molecular Weight : 354.47 g/mol

- Structure : The compound features a pyrrolidine ring connected to a pyrimidine derivative, which may contribute to its biological interactions.

The biological activity of this compound is likely linked to its structural components, particularly the pyrimidine moiety. Pyrimidines are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antitumor Activity : Compounds related to pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies on structurally analogous compounds have demonstrated in vitro antitumor activity against murine leukemia and human colon cancer cells .

- Antiviral Activity : Some derivatives have been reported to inhibit viral replication. For example, related compounds have shown efficacy against Herpes simplex virus and Polio virus .

- Kinase Inhibition : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often overactive in cancerous cells. This inhibition can lead to cell cycle arrest and apoptosis .

Case Study 1: Antitumor Efficacy

A study evaluating the cytotoxic effects of similar pyrimidine derivatives found that certain structural modifications enhanced their potency against the HCT116 colon cancer cell line. The presence of specific substituents on the pyrimidine ring was critical for enhancing antitumor activity .

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral properties of related compounds revealed that modifications in the alkyl chain length and functional groups significantly influenced their effectiveness against viral pathogens. The presence of a methoxy group was associated with increased antiviral activity .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Comparison with Similar Compounds

The structural and functional nuances of the target compound are highlighted through comparisons with analogs (Table 1). Key differences in substituents, ring systems, and physicochemical properties influence their applications in drug discovery and chemical synthesis.

Table 1: Structural and Functional Comparison of Analogous Compounds

*Inferred molecular formula based on structural analysis.

Key Research Findings

Reactivity of Methylthio Group : The methylthio group in the target compound can be selectively oxidized to sulfoxide or sulfone derivatives, enabling further functionalization. This property is critical in synthesizing analogs with tailored bioactivity .

Ring System Impact: Pyrrolidine (5-membered ring) vs.

Substituent Effects :

- Methoxy vs. ethoxy: Ethoxy increases hydrophilicity, improving aqueous solubility .

- Methylthio vs. chloro: Chloro groups enhance electrophilicity, facilitating nucleophilic substitution reactions .

Biological Relevance : Compounds with tert-butyl carbamate-protected pyrrolidine scaffolds are prominent in kinase inhibitor design, as seen in patent applications for anticancer and anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from commercially available pyrrolidine and pyrimidine precursors. Key steps include:

- Esterification : Protecting the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group under basic conditions (e.g., sodium hydride) .

- Aminomethylation : Introducing the aminomethyl linker via reductive amination or nucleophilic substitution, often using reagents like NaBH(OAc)₃ .

- Pyrimidine Functionalization : Coupling the pyrrolidine intermediate with a 6-methoxy-2-(methylthio)pyrimidin-4-amine moiety under Buchwald-Hartwig or Ullmann-type cross-coupling conditions .

- Purification : Final purification via column chromatography (e.g., using ethanol/chloroform mixtures) or crystallization to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying proton environments (e.g., pyrrolidine ring protons at δ 1.4–3.5 ppm) and carbonyl signals (Boc group at ~δ 155 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ matching calculated values within 1 ppm error) .

- Infrared (IR) Spectroscopy : Detects functional groups like C=O (Boc, ~1700 cm⁻¹) and C-S (methylthio, ~650 cm⁻¹) .

Q. How is the compound’s stability assessed under varying experimental conditions?

- Methodological Answer : Stability studies involve:

- Thermal Analysis : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for Boc-protected compounds) .

- pH Stability : Incubation in buffers (pH 2–12) followed by HPLC monitoring to assess hydrolysis of the Boc group or pyrimidine ring .

- Light Sensitivity : Exposure to UV/visible light to detect photodegradation products via LC-MS .

Advanced Research Questions

Q. What strategies optimize reaction yields during the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., THF, acetonitrile) enhance nucleophilicity in coupling reactions, while dichloromethane improves Boc protection efficiency .

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) improve cross-coupling efficiency for pyrimidine functionalization, achieving yields up to 85% .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during aminomethylation, while elevated temperatures (45–60°C) accelerate ester hydrolysis .

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to validate activity trends .

- Target Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity for hypothesized targets (e.g., kinases or GPCRs) .

- Metabolite Profiling : LC-MS/MS analysis of cell lysates to identify active metabolites that may contribute to observed discrepancies .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding interactions with targets like the ATP-binding pocket of kinases .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD) between the compound and purified proteins .

- Transcriptomic Profiling : RNA-seq analysis of treated cells identifies downstream pathways (e.g., apoptosis or cell cycle regulation) .

Q. How can researchers address challenges in enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral HPLC : Uses columns like Chiralpak IA/IB to separate enantiomers and determine enantiomeric excess (ee >99%) .

- Asymmetric Catalysis : Employs chiral catalysts (e.g., Jacobsen’s salen complexes) during key steps like pyrrolidine ring formation .

- Crystallization-Induced Dynamic Resolution : Enhances ee by selectively crystallizing one enantiomer from a racemic mixture .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Testing : Use shake-flask method with HPLC quantification to measure solubility in DMSO, water, and hexane. The Boc group increases hydrophobicity, reducing aqueous solubility (<0.1 mg/mL), while the methylthio pyrimidine enhances solubility in DMSO (>50 mg/mL) .

- Molecular Dynamics Simulations : Predicts solvent interactions based on logP values (calculated ~2.5) and hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.